molecular formula C16H16BrClO B8319265 (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol

Cat. No.: B8319265
M. Wt: 339.7 g/mol
InChI Key: JZWMKTOFZFXAJB-UHFFFAOYSA-N
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Description

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation reactions to introduce the bromine and chlorine atoms, followed by stereoselective reduction to achieve the desired chiral centers.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.

    Reduction: The compound can undergo further reduction to form the corresponding alkane.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the halogen atoms with the nucleophilic group.

Scientific Research Applications

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

  • (2R,3S)-3-(3-chlorophenyl)-4-(4-bromophenyl)butan-2-ol
  • (2R,3S)-3-(3-fluorophenyl)-4-(4-chlorophenyl)butan-2-ol
  • (2R,3S)-3-(3-bromophenyl)-4-(4-methylphenyl)butan-2-ol

Comparison: Compared to its analogs, (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol is unique due to the specific combination of bromine and chlorine substituents. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16BrClO

Molecular Weight

339.7 g/mol

IUPAC Name

3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol

InChI

InChI=1S/C16H16BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10-11,16,19H,9H2,1H3

InChI Key

JZWMKTOFZFXAJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-chlorophenyl)-3-(3-bromophenyl)-2-butanone (1.55 kg, 4.6 mol) in tetrahydrofuran (8.4 L) at −60° C. was added L-selectride (1.0 M in tetrahydrofuran, 5.3 L, 5.3 mol), and the reaction mixture was allowed to slowly warm up to room temperature overnight. The mixture was cooled back to 0° C., and was quenched by slow addition of acetone, aqueous sodium hydroxide (2.5 N, 8.5 L, 21 mol) and 30% hydrogen peroxide (2.1 L, 21 mol). After stirig at room temperature for 13 h, the reaction mixture was diluted with toluene (30 L). The organic layer was separated, washed with water (2×12 L), and concentrated to give the title compound as an oil. 1H NMR (500 MHz, CD3OD): δ 7.40 (s, 1H), 7.30 (d, 1H), 7.28-7.10 (m, 4H), 7.04 (d, 2H), 3.98 (m, 1H), 3.12 (dd, 1H), 2.90 (dd, 1H), 2.80 (m, 1H), 1.08 (d, 3H).
Quantity
1.55 kg
Type
reactant
Reaction Step One
Quantity
5.3 L
Type
reactant
Reaction Step One
Quantity
8.4 L
Type
solvent
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step Two
Quantity
8.5 L
Type
reactant
Reaction Step Three
Quantity
2.1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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